![molecular formula C20H22N2O5S B2990744 2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-12-9](/img/structure/B2990744.png)

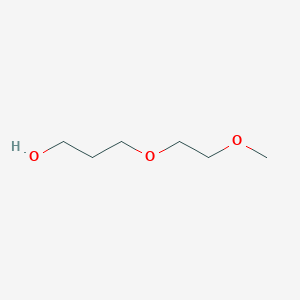

2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

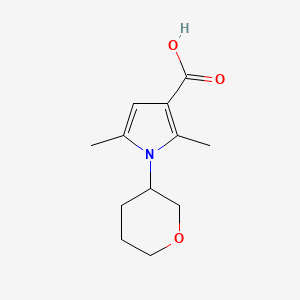

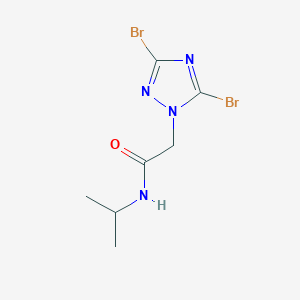

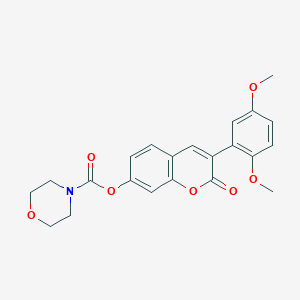

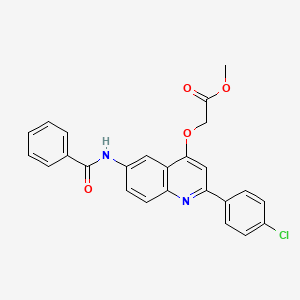

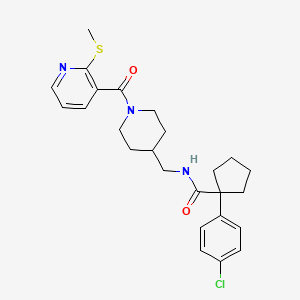

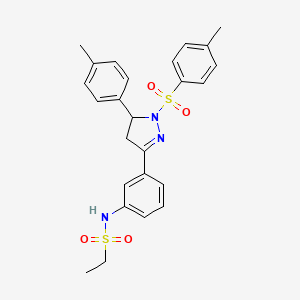

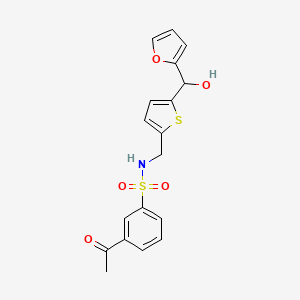

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a synthetic organic compound that combines a sulfonamide group with a fused pyridoquinoline system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step organic reactions:

Formation of the Pyridoquinoline Core: : Initial steps usually include the construction of the pyridoquinoline framework through cyclization reactions, often starting from readily available precursors like 2-aminobenzaldehydes.

Sulfonamide Group Introduction: : The sulfonamide functionality is typically introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.

Methoxylation: : Methoxylation at the 2,5-positions is achieved through methylation reactions involving methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, large-scale synthesis would follow the same general synthetic steps but optimized for yield and cost-efficiency. Automation and continuous flow chemistry might be employed to streamline the process and ensure high purity of the final product.

Types of Reactions:

Oxidation: : The compound may undergo oxidation to modify the pyridoquinoline core, potentially forming quinoline derivatives.

Reduction: : Reduction reactions can be applied to alter the carbonyl group, possibly yielding alcohol derivatives.

Common Reagents and Conditions:

Oxidation: : Reagents like KMnO4 or CrO3 under acidic conditions.

Reduction: : Hydrogenation using Pd/C or reduction with LiAlH4.

Substitution: : Electrophilic aromatic substitution reagents such as halogens, nitro groups using reagents like Cl2, Br2, or HNO3 in appropriate solvents.

Major Products:

Oxidation: : Quinoline-3-ones.

Reduction: : Secondary or tertiary alcohols.

Substitution: : Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

The compound has several applications in scientific research due to its structural complexity:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition or receptor modulation.

Medicine: : Explored for therapeutic applications, particularly as antimicrobial or anticancer agents.

Industry: : Applied in material sciences for the development of organic semiconductors or dyes.

Wirkmechanismus

2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide likely exerts its effects through interaction with biological macromolecules:

Molecular Targets: : May target specific enzymes or receptors, altering their activity.

Pathways Involved: : Could influence signaling pathways, potentially leading to changes in cellular functions such as apoptosis or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide derivatives: : Such as sulfamethoxazole, which share the sulfonamide group.

Pyridoquinoline analogs: : Compounds like quinoline or pyridine derivatives that share the core structure but lack the additional complexity of the full fused system and methoxy groups.

This detailed analysis should give you a comprehensive understanding of this fascinating compound. Need any more specifics or a different topic?

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-26-16-6-7-17(27-2)18(12-16)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANZNKMYSLFWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-methyl-1H-1,2,3-triazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)

![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/new.no-structure.jpg)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)

![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)